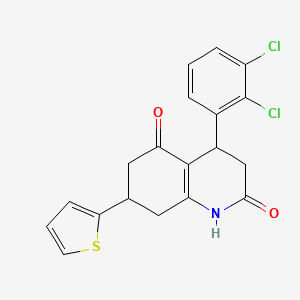

![molecular formula C14H21N5O B5601115 N-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-isopropylpyrimidin-4-amine](/img/structure/B5601115.png)

N-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-isopropylpyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study of compounds with oxadiazole and pyrimidinamine groups, such as N-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-isopropylpyrimidin-4-amine, is significant due to their potential pharmacological properties and roles in various chemical reactions. These compounds are often explored for their biological activity and utility in drug development.

Synthesis Analysis

Synthesis of related compounds involves multistep processes, including oxidation, conjugation, and hydrolytic opening of the oxadiazole ring. For instance, compounds with oxadiazole moiety have been synthesized through pathways involving cytochrome P450-catalyzed hydroxylation followed by oxidation to carboxylic acid and then conjugation with different functional groups (Johnson et al., 2008). Other methodologies include the use of tert-butanesulfinyl imines as intermediates for asymmetric synthesis of amines (Ellman et al., 2002).

Molecular Structure Analysis

Structural determinations of similar compounds are typically performed using NMR, X-ray crystallography, and other spectroscopic methods. These techniques have elucidated complex structures, revealing the importance of intramolecular hydrogen bonds and steric effects in determining molecular conformation and reactivity.

Chemical Reactions and Properties

Compounds with oxadiazole and pyrimidinamine groups participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The reactivity is significantly influenced by the presence of electron-withdrawing or electron-donating groups on the oxadiazole and pyrimidine rings.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structure, are crucial for their application in synthetic chemistry and drug formulation. The physical properties are determined by the molecular structure, with factors such as hydrogen bonding and molecular symmetry playing significant roles.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding the behavior of these compounds in biological systems and synthetic pathways. For example, the presence of tert-butyl and oxadiazole groups can influence the compound's electron distribution, affecting its nucleophilicity and electrophilicity.

For specific studies and detailed chemical properties of closely related compounds, see the following references:

- Metabolism and biotransformation insights (Johnson et al., 2008).

- Synthesis and application of tert-butanesulfinyl imines (Ellman et al., 2002).

Applications De Recherche Scientifique

Structure-Activity Relationship Studies

A series of 2-aminopyrimidines was synthesized as ligands of the histamine H4 receptor, highlighting the importance of the pyrimidine 6 position in optimization. Compound modifications, including aromatic and secondary amine moieties, demonstrated potent in vitro anti-inflammatory and antinociceptive activities, suggesting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiation revealed compounds with significant insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This work demonstrates the application of pyrimidine derivatives in addressing agricultural pests and microbial infections (Deohate & Palaspagar, 2020).

Synthesis and Antioxidant Activity

A study on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives revealed compounds with significant in vitro antioxidant activity. The presence of electron-donating substituents enhanced radical scavenging activity, suggesting the utility of these derivatives in antioxidant applications (Kotaiah et al., 2012).

Versatile Intermediates for Asymmetric Synthesis

N-tert-Butanesulfinyl imines, derived from pyrimidine and related structures, were highlighted as versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the efficient synthesis of a wide range of highly enantioenriched amines, demonstrating the importance of pyrimidine derivatives in synthetic organic chemistry (Ellman et al., 2002).

Anticancer Activity

Research into novel oxadiazoles and trifluoromethylpyridines related to natural products has shown that specific derivatives exhibit potent in vitro anticancer activity. This highlights the potential of these compounds in the development of new anticancer therapies (Maftei et al., 2016).

Orientations Futures

The future directions for the research and development of this compound could involve further exploration of its biological activities and potential applications in drug development . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years , indicating a promising future for this class of compounds.

Propriétés

IUPAC Name |

N-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-propan-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O/c1-9(2)10-6-11(17-8-16-10)15-7-12-18-13(19-20-12)14(3,4)5/h6,8-9H,7H2,1-5H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPNNHCXEMEARC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=N1)NCC2=NC(=NO2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3S*,4R*)-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601043.png)

![4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5601045.png)

![5-[(2-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5601050.png)

![2-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601059.png)

![2-{[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-methylazepane](/img/structure/B5601070.png)

![(3S)-1-[4-(dimethylamino)-1-naphthoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5601078.png)

![(4R)-1-(2,2-dimethylpropanoyl)-N-ethyl-4-[(3-thienylacetyl)amino]-L-prolinamide](/img/structure/B5601087.png)

![3-methyl-1-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5601090.png)

![5-[(8-fluoro-2-quinolinyl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5601100.png)

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5601104.png)

![3-(3,4-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5601118.png)

![N'-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5601124.png)